molecular formula C8H18S8 B15346601 tert-Butyl octasulphide CAS No. 7330-35-0

tert-Butyl octasulphide

Cat. No.: B15346601
CAS No.: 7330-35-0
M. Wt: 370.8 g/mol
InChI Key: ATERSKQFKLJCPA-UHFFFAOYSA-N
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Description

tert-Butyl octasulphide is a sulfur-rich organosulfur compound characterized by a central octasulphide (S₈) chain flanked by tert-butyl groups. Such compounds are of interest in polymer chemistry (e.g., vulcanization agents) and materials science due to their thermal stability and sulfur content.

Properties

CAS No.

7330-35-0

Molecular Formula

C8H18S8

Molecular Weight

370.8 g/mol

IUPAC Name

2-(tert-butyloctasulfanyl)-2-methylpropane

InChI

InChI=1S/C8H18S8/c1-7(2,3)9-11-13-15-16-14-12-10-8(4,5)6/h1-6H3

InChI Key

ATERSKQFKLJCPA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SSSSSSSSC(C)(C)C

Origin of Product

United States

Scientific Research Applications

Chemistry: Tert-Butyl octasulphide is used in the synthesis of sulfur-rich compounds and as a reagent in organic synthesis. Biology: Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs with sulfur-based active ingredients. Industry: It is used in the production of materials with enhanced thermal stability and chemical resistance.

Mechanism of Action

The mechanism by which tert-Butyl octasulphide exerts its effects involves its interaction with molecular targets and pathways related to sulfur chemistry. The compound can act as a sulfur donor in various biochemical processes, influencing the formation of sulfur-containing biomolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

While tert-Butyl octasulphide is absent from the evidence, the two tert-butyl derivatives in the SDS can be compared to illustrate key differences in structure, hazards, and handling.

Table 1: Structural and Physicochemical Comparison

Property tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate tert-Butyl α-hydroxyisobutyrate This compound (Hypothetical)
Molecular Formula C₁₇H₂₅NO₄ C₈H₁₆O₃ Likely C₈H₁₈S₈ (example)
Molecular Weight (g/mol) 307.4 160.21 ~354 (estimated)
Functional Groups Ester, hydroxymethyl, methoxyphenyl, pyrrolidine Ester, α-hydroxy Sulfide (S₈), tert-butyl
Key Applications Pharmaceutical research (e.g., chiral intermediates) Solvent or synthetic intermediate Vulcanization, polymer modification

Table 2: Hazard and Handling Comparison

Parameter tert-Butyl Pyrrolidine Derivative tert-Butyl α-Hydroxyisobutyrate This compound (Expected Risks)
Acute Toxicity No data No data High (organosulfides often toxic)
Fire/Explosion Hazards Combustible; emits CO/NOₓ Likely combustible High (sulfur combustion releases SOₓ)
Environmental Impact No ecotoxicity data No data High (sulfur compounds may bioaccumulate)
Storage Requirements Dry, ventilated, away from ignition sources Similar to Cool, inert atmosphere (sulfur stability)

Biological Activity

Tert-butyl octasulphide (C₈H₁₈S₈) is a sulfur-containing organic compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, examining its pharmacological effects, mechanisms of action, and relevant case studies.

This compound is characterized by a unique structure that includes eight sulfur atoms. Its molecular formula is C₈H₁₈S₈, and it is classified under organosulfur compounds. The tert-butyl group contributes to its chemical reactivity and solubility properties, which are essential for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological pathways. Studies suggest that compounds with similar structures may exhibit antioxidant properties, influencing oxidative stress responses in cells. The presence of multiple sulfur atoms can enhance the compound's reactivity with free radicals, potentially leading to protective effects against cellular damage.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects:

  • Antioxidant Activity : Compounds with similar structures have shown significant antioxidant properties, which can mitigate oxidative stress in biological systems.
  • Anti-inflammatory Effects : Some studies suggest that sulfur-containing compounds can modulate inflammatory pathways, potentially reducing inflammation in various tissues.
  • Neuroprotective Effects : There is emerging evidence supporting the neuroprotective potential of organosulfur compounds, which may be applicable to this compound.

Study 1: Antioxidant Properties

A study evaluated the antioxidant capacity of various organosulfur compounds, including this compound. The findings indicated that this compound effectively scavenged free radicals and reduced oxidative stress markers in vitro. This suggests a potential role in protecting cells from oxidative damage.

Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory effects of sulfur-containing compounds. This compound demonstrated the ability to inhibit pro-inflammatory cytokines in cell cultures, indicating its potential use in managing inflammatory conditions.

Data Tables

Biological Activity Effect Observed Study Reference
Antioxidant ActivityFree radical scavenging
Anti-inflammatoryInhibition of cytokines
NeuroprotectiveReduced neuronal damage

Chemical Reactions Analysis

Thermal Decomposition Pathways

tert-Butyl octasulphide undergoes thermal degradation via radical and concerted mechanisms. Computational studies on di-tert-butyl sulfide (a structural analog) reveal two primary pathways :

  • Concerted Unimolecular Decomposition :
    Breaks the S–S bond to form isobutene (C~4~H~8~) and tert-butyl thiol (C~4~H~9~SH). For octasulphide, this may involve sequential S–S bond cleavages, releasing smaller sulfides or elemental sulfur (S~8~).

  • Radical-Mediated Decomposition :
    Homolytic cleavage generates tert-butylthiyl radicals (C~4~H~9~S·), which recombine or react further. Radical inhibitors (e.g., cyclohexene) alter product distributions, suggesting radical intermediates dominate under certain conditions .

Table 1: Thermal Decomposition Products

ConditionMajor ProductsMinor Products
Pyrolysis (300–400°C)Isobutene, tert-butyl thiolElemental sulfur, H~2~S
With radical inhibitortert-Butyl thiol (dominant)Reduced radical-derived byproducts

Oxidation Reactions

In oxic environments, this compound reacts with molecular oxygen (O~2~) through metal-catalyzed pathways :

  • Formation of Elemental Sulfur :
    2C8H18S8+3O216S0+2C8H18O32 \text{C}_8\text{H}_{18}\text{S}_8 + 3\text{O}_2 \rightarrow 16\text{S}^0 + 2\text{C}_8\text{H}_{18}\text{O}_3
    Trace metals (e.g., Fe³⁺) accelerate this reaction, producing colloidal sulfur.

  • Thiosulfate Formation :
    Reacts with sulfite (SO~3~²⁻) to form thiosulfate (S~2~O~3~²⁻):
    C8H18S8+SO32S2O32+C8H18S7\text{C}_8\text{H}_{18}\text{S}_8 + \text{SO}_3^{2-} \rightarrow \text{S}_2\text{O}_3^{2-} + \text{C}_8\text{H}_{18}\text{S}_7

Table 2: Oxidation Products Under Varied Conditions

Oxidizing AgentpHProductsNotes
O~2~ (air)7–9S~8~, C~8~H~18~O~3~Metal-dependent kinetics
SO~3~²⁻10–12S~2~O~3~²⁻, C~8~H~18~S~7~Polysulfide chain shortening

Reactivity with Nucleophiles

The polysulfide chain in this compound is susceptible to nucleophilic attack:

  • Thiol-Disulfide Exchange :
    Reacts with thiols (RSH) to form mixed sulfides:
    C8H18S8+RSHC8H18S7SR+H2S\text{C}_8\text{H}_{18}\text{S}_8 + \text{RSH} \rightarrow \text{C}_8\text{H}_{18}\text{S}_7\text{SR} + \text{H}_2\text{S}

  • Demethylation Reactions :
    Lithium thiolates (e.g., LiSC(CH~3~)~3~) derived from tert-butyl thiol (a decomposition product) demethylate N-methylated nucleosides .

Coordination Chemistry

This compound can act as a ligand in transition metal complexes:

  • Molybdenum Complexation :
    Reacts with MoCl~4~ to form Mo(S~t~Bu)~4~, a tetrathiolate complex :
    MoCl4+4C8H18S8Mo(StBu)4+4HCl\text{MoCl}_4 + 4\text{C}_8\text{H}_{18}\text{S}_8 \rightarrow \text{Mo}(\text{S}_t\text{Bu})_4 + 4\text{HCl}

Key Challenges and Research Gaps

  • Mechanistic Ambiguities : Radical vs. concerted pathways in thermal decomposition require further isotopic labeling studies.

  • Environmental Fate : Oxidation kinetics in natural systems (e.g., aquatic vs. soil) remain underexplored .

  • Synthetic Applications : Potential in catalysis or materials science is untapped due to limited stability studies.

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